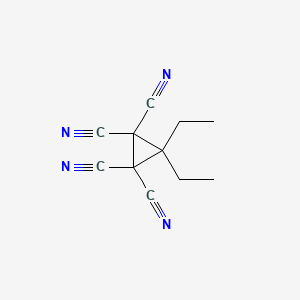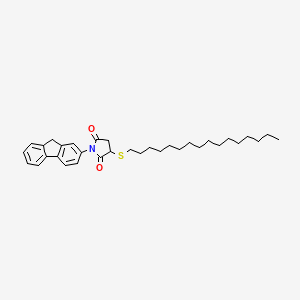
Chromium--iron (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is known for its remarkable properties, such as high corrosion resistance, hardness, and strength. It is widely used in various industrial applications, including the production of stainless steel, which is essential for its durability and resistance to rust.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves several steps:
Smelting: Iron ingots and chromium ingots are placed in a vacuum induction furnace for smelting.
Refining: The alloy liquid is refined at high temperatures (1650 to 1700°C) and high vacuum (2 to 6 Pa) for 15 to 20 minutes.
Slag Removal: Lime and fluorite are added for slag removal, with the process taking 15 to 20 minutes.
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves large-scale smelting and refining processes, similar to those described above. The use of advanced vacuum induction furnaces and precise control of reaction conditions ensures the production of high-quality alloys.
Análisis De Reacciones Químicas
Types of Reactions
Chromium–iron (1/1) undergoes various chemical reactions, including:
Substitution: Chromium can participate in substitution reactions, where it replaces other elements in compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as ascorbic acid and hydrogen gas are used.
Substitution: Reactions often occur in the presence of halogens like fluorine and chlorine.
Major Products
Chromium Oxides: Formed during oxidation reactions.
Chromium Halides: Produced in substitution reactions with halogens.
Aplicaciones Científicas De Investigación
Chromium–iron (1/1) has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which chromium–iron (1/1) exerts its effects involves several molecular targets and pathways:
Corrosion Resistance: Chromium forms a passive oxide layer on the surface, protecting the alloy from further oxidation.
Catalytic Activity: Chromium’s ability to change oxidation states allows it to participate in redox reactions, making it an effective catalyst.
Biological Interactions: Chromium ions can interact with proteins and enzymes, influencing various metabolic pathways.
Comparación Con Compuestos Similares
Chromium–iron (1/1) can be compared with other similar compounds, such as:
Chromium–nickel (1/1): Known for its excellent corrosion resistance and high-temperature stability.
Chromium–cobalt (1/1): Used in high-strength applications and magnetic materials.
Chromium–manganese (1/1): Offers good wear resistance and is used in hard-facing applications.
Uniqueness
Chromium–iron (1/1) is unique due to its balanced properties of strength, hardness, and corrosion resistance, making it a versatile material for various applications.
Propiedades
Número CAS |
11122-73-9 |
|---|---|
Fórmula molecular |
CrFe |
Peso molecular |
107.84 g/mol |
Nombre IUPAC |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
Clave InChI |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
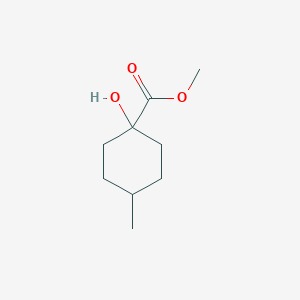
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
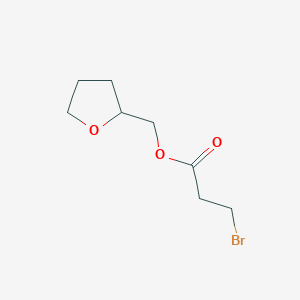
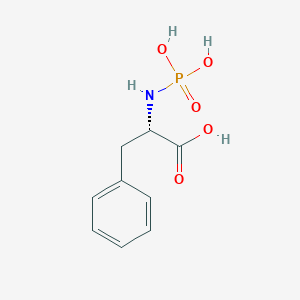
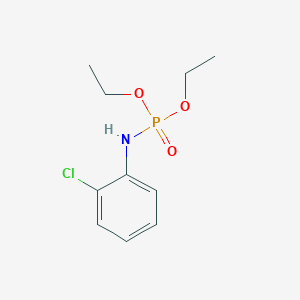
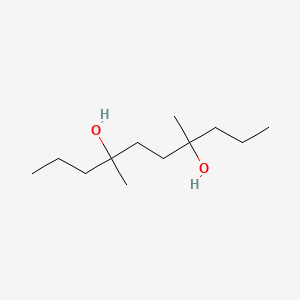
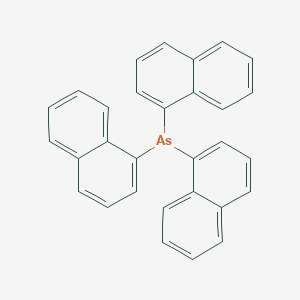
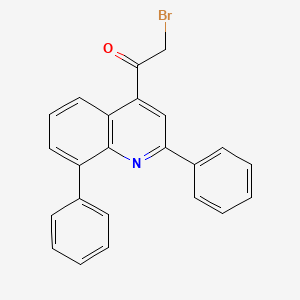
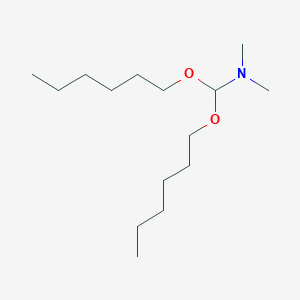
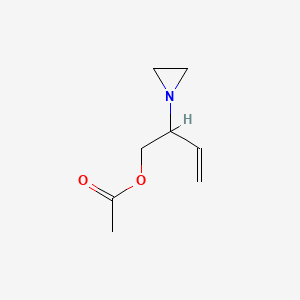
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
